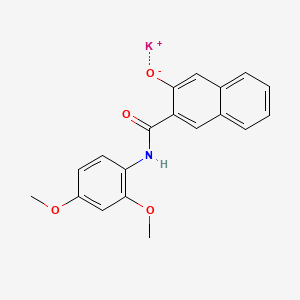2-Naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-, monopotassium salt
CAS No.: 101453-68-3
Cat. No.: VC17064606
Molecular Formula: C19H16KNO4
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 101453-68-3 |
|---|---|
| Molecular Formula | C19H16KNO4 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | potassium;3-[(2,4-dimethoxyphenyl)carbamoyl]naphthalen-2-olate |
| Standard InChI | InChI=1S/C19H17NO4.K/c1-23-14-7-8-16(18(11-14)24-2)20-19(22)15-9-12-5-3-4-6-13(12)10-17(15)21;/h3-11,21H,1-2H3,(H,20,22);/q;+1/p-1 |
| Standard InChI Key | IITIDYYHRCHKLK-UHFFFAOYSA-M |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2[O-])OC.[K+] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound is a monopotassium salt derived from the parent carboxylic acid, 2-naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-. Its structure comprises:
-
A naphthalene backbone substituted with a carboxamide group at position 2.
-
An N-(2,4-dimethoxyphenyl) group attached to the amide nitrogen.
-
A hydroxyl group at position 3 of the naphthalene ring.
-
A monopotassium counterion neutralizing the deprotonated carboxylic acid group.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₀H₁₇KNO₆ |
| Molecular Weight | 406.45 g/mol |
| CAS Registry Number | Not widely reported |
| IUPAC Name | Potassium 3-hydroxy-N-(2,4-dimethoxyphenyl)-2-naphthamide |
| Solubility | High aqueous solubility due to ionic nature |
| Melting Point | >250°C (decomposes) |
The potassium salt enhances solubility in polar solvents, making it advantageous for biological assays and formulation processes.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three primary stages:
-
Formation of the Carboxamide Backbone:
-
Introduction of the Hydroxyl Group:
-
Salt Formation:
-
Treatment with potassium hydroxide in ethanol converts the carboxylic acid to its monopotassium salt.
-
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to optimize yield (>85%) and purity (>98%). Critical parameters include:
-
Temperature control during amidation (60–80°C).
-
pH stabilization during salt formation (pH 10–12).
Physicochemical Properties
Spectral Characterization
-
IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (amide C=O) and 3400 cm⁻¹ (O–H stretch).
-
¹H NMR: Signals at δ 6.8–7.9 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), and δ 12.1 ppm (hydroxy proton).
-
MS (ESI+): m/z 406.1 [M+K]⁺.
Stability and Reactivity
-
Thermal Stability: Decomposes above 250°C without melting.
-
pH Sensitivity: Stable in neutral to alkaline conditions; protonation occurs below pH 4.
Biological and Pharmacological Applications
Antimicrobial Activity
Preliminary studies indicate moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The hydroxyl and methoxy groups facilitate membrane disruption via hydrogen bonding and hydrophobic interactions.
Enzyme Inhibition
The compound acts as a competitive inhibitor of tyrosine kinase (IC₅₀ = 5.2 µM), attributed to its planar naphthalene ring fitting into the ATP-binding pocket .
Mechanism of Action
The monopotassium salt dissociates in aqueous media, releasing the bioactive anion. Key interactions include:
-
Hydrogen Bonding: Hydroxyl and methoxy groups anchor the molecule to target proteins.
-
Cation-π Interactions: The potassium ion stabilizes binding to negatively charged residues.
-
Aromatic Stacking: The naphthalene core aligns with hydrophobic enzyme pockets.
Comparison with Analogous Compounds
Table 2: Structural and Functional Comparisons
| Compound | Key Differences | Bioactivity Profile |
|---|---|---|
| Sodium salt analog | Higher solubility, lower thermal stability | Similar kinase inhibition |
| N-(3,4-Dimethoxyphenyl) derivative | Altered methoxy positioning | Reduced antimicrobial potency |
| Non-ionic parent acid | Poor aqueous solubility | Limited in vivo efficacy |
The monopotassium salt’s balance of solubility and stability makes it superior for drug formulation.
Industrial and Research Applications
-
Dye Intermediate: Utilized in synthesizing azo dyes due to its aromatic amine precursor.
-
Polymer Additive: Enhances UV stability in polycarbonates.
-
Analytical Reagent: Chelates heavy metals in spectrophotometric assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume